4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione
Vue d'ensemble
Description
“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” and similar compounds involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) .Physical And Chemical Properties Analysis
“4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione” is a solid compound .Applications De Recherche Scientifique
Cancer Treatment and KRAS Inhibition
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and explored for their potential in treating cancer by acting as KRAS covalent inhibitors. These compounds offer a promising avenue for targeting cancer and other diseases associated with KRAS activity, providing a significant focus for ongoing oncological research (De, 2022).
Ligands for GABA Receptor Complex
Research into derivatives of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has extended to the synthesis of compounds with potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This exploration is significant for neurological studies, particularly those focusing on the modulation of GABAergic systems (Weber, Bartsch, & Erker, 2002).
Synthesis of Bioactive Compounds
The synthesis of various bioactive compounds using 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a precursor has been reported. These studies have led to the creation of molecules with potential applications in treating diverse diseases, highlighting the versatility of this chemical scaffold in medicinal chemistry (Youssef, Azab, & Youssef, 2012).
Development of Chiral Substituents
The development of chiral substituents at the nitrogen atom of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione derivatives represents a novel approach in the synthesis of chiral molecules. This advancement is crucial for creating drugs with specific enantiomeric properties, which can lead to medications with improved efficacy and reduced side effects (Kurkin, Bukhryakov, & Yurovskaya, 2009).
Analgesic Potential
Investigations into the analgesic potential of 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have revealed their effectiveness as d-amino acid oxidase inhibitors. This research provides a new class of compounds that could be used in the treatment of chronic pain and morphine analgesic tolerance, offering a potential breakthrough in pain management (Xie et al., 2016).
Mécanisme D'action
Mode of Action
Some pyrrolopyrazine derivatives, which include similar structures, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific interactions between 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione and its targets that result in these effects are currently unknown and require further investigation.
Biochemical Pathways
As mentioned, compounds with similar structures have shown a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
It’s worth noting that similar compounds have demonstrated a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects suggest that 4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione could potentially have a broad range of molecular and cellular impacts.
Propriétés
IUPAC Name |
4-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-6-5(3-2-4-9-6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHZGZKFJLIDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526174 | |
Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione | |
CAS RN |
80708-25-4 | |
Record name | 4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.